

Head-to-Head Comparison: Bilaid C Analogues and Traditional Opioids

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Compound of Interest

Compound Name: *Bilaid C*

Cat. No.: *B3025835*

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A new class of G protein-biased mu-opioid receptor (MOR) agonists, derived from the fungal tetrapeptide **Bilaid C**, demonstrates potent analgesic effects with a potentially improved side-effect profile compared to traditional opioids like morphine. The synthetic analogue, bilorphin, exhibits high affinity for the MOR and a strong bias towards the G protein signaling pathway, which is associated with analgesia, over the β -arrestin pathway, which is implicated in many of the adverse effects of classical opioids.

Traditional opioids, such as morphine, are the cornerstone of moderate to severe pain management. However, their clinical utility is often limited by a narrow therapeutic window and a high incidence of debilitating side effects, including respiratory depression, constipation, and the development of tolerance and dependence. These effects are largely attributed to their unbiased activation of both the G protein-coupled signaling cascade, which mediates the desired analgesic effects, and the β -arrestin recruitment pathway.

In contrast, G protein-biased MOR agonists represent a promising therapeutic strategy aimed at separating the analgesic efficacy from the adverse effects. By preferentially activating the G protein pathway, these compounds have the potential to provide pain relief with a reduced burden of side effects. **Bilaid C**, a tetrapeptide discovered in an Australian fungus, and its more potent synthetic derivative, bilorphin, have emerged as significant leads in this area of research.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological properties of bilorphin in comparison to the traditional opioid, morphine.

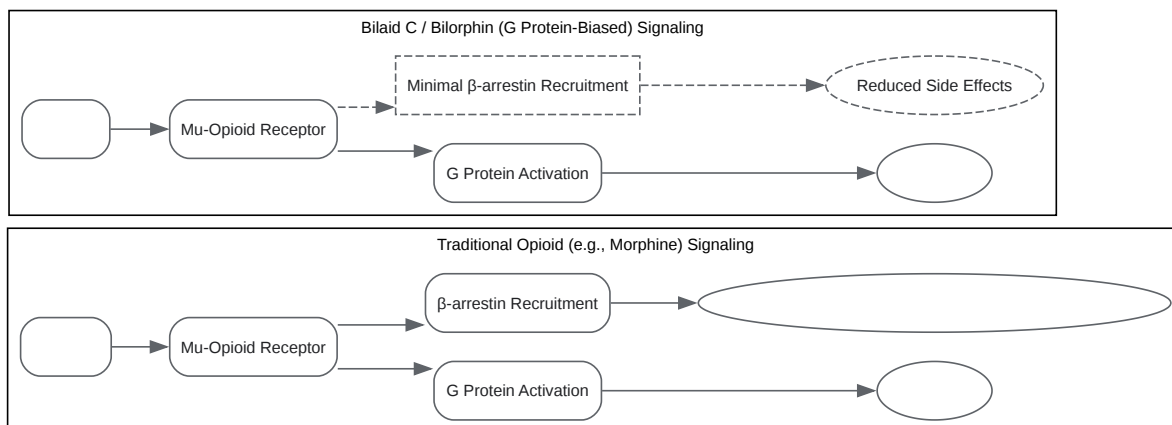
Compound	Receptor Binding Affinity (K _i , nM) at hMOR
Bilorphin	1.1
Morphine	7.8
hMOR: human mu-opioid receptor	

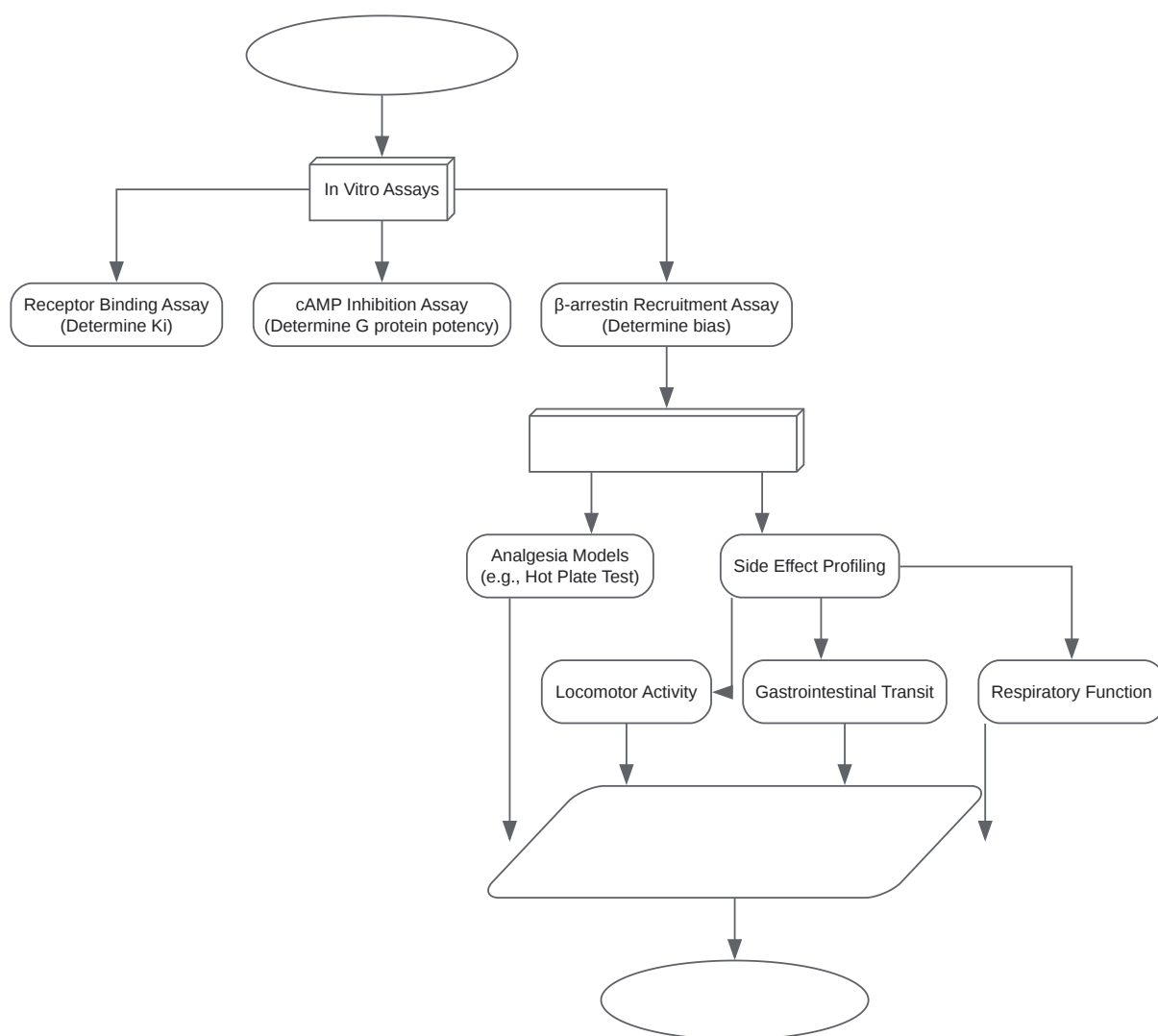
Compound	G Protein Activation (cAMP Inhibition, IC ₅₀ , nM)	β-arrestin 2 Recruitment (EC ₅₀ , nM)	Bias Factor (vs. DAMGO)
Bilorphin	1.8	>10,000	~28
Morphine	25.4	230	1.0
DAMGO is a standard MOR agonist.			

In Vivo Assay	Bilorphin (ED ₅₀ , mg/kg, s.c.)	Morphine (ED ₅₀ , mg/kg, s.c.)
Hot Plate Analgesia	1.7	4.5
Locomotor Activity	No significant effect	Significant increase
Gastrointestinal Transit	Less constipating effect	Significant constipation
s.c.: subcutaneous administration		

Signaling Pathways

The differential signaling pathways of traditional opioids and G protein-biased agonists at the mu-opioid receptor are depicted below.





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